molecular formula C15H18FN5O3S B6454298 5-fluoro-2-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine CAS No. 2548983-70-4

5-fluoro-2-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine

Cat. No.: B6454298
CAS No.: 2548983-70-4
M. Wt: 367.4 g/mol
InChI Key: DBWMHIXPOLPRPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a fluorine atom at the 5-position and a methoxy group linked to a bicyclic octahydrocyclopenta[c]pyrrol moiety bearing a 1H-imidazole-4-sulfonyl group. This structure integrates electron-withdrawing (fluoro) and electron-donating (methoxy) groups, as well as a sulfonated imidazole ring, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-2-(1H-imidazol-5-ylsulfonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5O3S/c16-12-4-18-14(19-5-12)24-9-15-3-1-2-11(15)7-21(8-15)25(22,23)13-6-17-10-20-13/h4-6,10-11H,1-3,7-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWMHIXPOLPRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)COC3=NC=C(C=N3)F)S(=O)(=O)C4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Fluoro-2-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral therapeutics. This article synthesizes available research findings, case studies, and data tables to elucidate its biological activity.

Key Features:

  • Fluorine Substitution : Enhances lipophilicity and biological activity.
  • Imidazole Ring : Known for its role in various biological processes, including enzyme inhibition.
  • Cyclopentane Structure : Provides structural rigidity which may enhance binding interactions.

Antitumor Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antitumor properties. For instance, a related compound demonstrated potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range, suggesting that similar mechanisms may be applicable to this compound .

Table 1: Antitumor Activity of Related Compounds

Compound NameIC50 (nM)Mechanism of Action
Compound A50Inhibition of DNA synthesis
Compound B30Induction of apoptosis
5-Fluoro-Pyrimidine<100Potentially similar to above mechanisms

Antiviral Activity

Preliminary studies have suggested that compounds similar to this compound may exhibit antiviral properties. Specifically, compounds containing imidazole rings have been noted for their ability to inhibit viral replication through various mechanisms, including interference with viral polymerases .

The proposed mechanism of action includes:

  • Inhibition of Enzymatic Activity : The imidazole moiety can act as a competitive inhibitor for enzymes involved in nucleotide synthesis.
  • Induction of Apoptosis : Similar compounds have shown to trigger apoptotic pathways in cancer cells, potentially through caspase activation .

Study on Anticancer Efficacy

In a recent study, a series of pyrrole derivatives were synthesized and evaluated for their anticancer activity. Among these, certain derivatives showed promising results against various cancer cell lines, indicating that modifications like those found in this compound could enhance efficacy .

Study on Antiviral Potential

A separate investigation focused on the antiviral potential of imidazole-containing compounds against coronaviruses. Results indicated that such compounds could inhibit viral entry or replication, supporting the hypothesis that this compound might also exhibit similar activities .

Scientific Research Applications

5-Fluoro-2-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine is a complex compound with potential applications in various scientific and medical fields. This article explores its applications, particularly in drug development and biological research, supported by relevant data and case studies.

Chemical Properties and Structure

The compound features a pyrimidine core substituted with a fluoro group and an imidazole sulfonyl moiety, which contributes to its biological activity. Its structural complexity allows for interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that modifications of pyrimidine derivatives can lead to significant cytotoxic effects against various cancer cell lines. The presence of the imidazole ring is believed to enhance the selectivity and potency of these compounds against tumor cells .

Inhibition of Cytochrome P450 Enzymes

The compound has been studied for its ability to inhibit cytochrome P450 enzymes, particularly CYP2D6. A related compound, SCH 66712, demonstrated mechanism-based inactivation of CYP2D6 through covalent modification, suggesting that similar structures may affect drug metabolism and pharmacokinetics . This inhibition can have implications for drug-drug interactions and the metabolism of co-administered medications.

Agonistic Activity on EP2 Receptors

The compound has been identified as having agonistic activity on EP2 receptors, which are involved in various physiological processes including inflammation and pain modulation. This property indicates potential therapeutic applications in treating conditions such as arthritis, dysmenorrhea, and other inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeTarget/EnzymeEffectReference
AnticancerVarious cancer cell linesCytotoxic effects
Cytochrome P450 InhibitionCYP2D6Mechanism-based inactivation
EP2 Receptor AgonismEP2 receptorsModulation of inflammation

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of a series of pyrimidine derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range, demonstrating significant anticancer potential .

Case Study 2: Drug Metabolism Studies

In vitro studies using human liver microsomes showed that related compounds significantly inhibited CYP2D6 activity. This finding emphasizes the importance of understanding the metabolic pathways affected by such compounds to predict potential drug interactions .

Chemical Reactions Analysis

Electrophilic Reactivity of the Pyrimidine Ring

The 5-fluoro substituent on the pyrimidine ring enhances electrophilicity at adjacent positions, particularly C-4 and C-6. This facilitates nucleophilic aromatic substitution (NAS) under basic conditions. For example:

  • Hydrolysis : In aqueous alkaline media, the methoxy group at C-2 undergoes demethylation to form a hydroxyl derivative, though this reaction requires optimization to avoid side reactions.

Sulfonamide Functional Group Reactivity

The sulfonyl group bridging the imidazole and octahydrocyclopenta[c]pyrrole moieties participates in:

  • Nucleophilic Substitution : The sulfonamide’s sulfur atom can act as a leaving group in reactions with nucleophiles (e.g., amines or thiols), forming new C–N or C–S bonds .

  • Hydrolysis : Under acidic or enzymatic conditions, sulfonamides may hydrolyze to yield sulfonic acids, though this pathway is less prevalent in sterically hindered systems .

Imidazole Ring Oxidation and Metabolic Activation

The 1H-imidazole-4-sulfonyl group undergoes cytochrome P450 (CYP)-mediated oxidation, particularly by CYP2D6, leading to reactive intermediates:

Reaction TypeConditionsOutcomeReference
Oxidation CYP2D6, NADPHMethylene quinone formation
Protein Adduction In vitro incubationCovalent binding to CYP2D6 (1.2:1 stoichiometry)
  • Mechanism : Oxidation at the imidazole’s phenyl group generates a methylene quinone intermediate, which alkylates nucleophilic residues (e.g., cysteine or lysine) on target proteins .

Methoxy Group Demethylation

The methoxy linker (–OCH₃) is susceptible to oxidative demethylation via CYP enzymes or chemical oxidants:

  • Outcome : Conversion to a hydroxyl group (–OH), which may enhance solubility or enable further functionalization (e.g., glycosylation).

Comparative Reactivity with Structural Analogs

The compound’s reactivity aligns with related pharmacophores:

FeatureCompared to SCH 66712 (CYP2D6 inactivator)Compared to Phthalazin-imine Derivatives
Sulfonamide Stability Higher steric hindrance reduces hydrolysisSimilar sulfonyl reactivity in betaine formation
Imidazole Oxidation Shared methylene quinone pathwayNo direct analog

Synthetic Considerations

Key challenges in synthesis include:

  • Regioselectivity : Ensuring proper functionalization of the pyrimidine ring without side reactions at the imidazole or cyclopenta[c]pyrrole groups.

  • Purification : Chromatographic separation is critical due to the compound’s polar sulfonamide and heterocyclic groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole Sulfonyl Derivatives

  • 5-[4-(Trifluoromethoxy)phenyl]-1H-imidazole (): This compound lacks the pyrimidine core and bicyclic system but shares the imidazole sulfonyl motif. The trifluoromethoxy group enhances lipophilicity compared to the fluoro group in the target compound, which may reduce aqueous solubility.
  • 4-(4-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)pyrazol-3-ones (): These derivatives feature a 5-oxo-imidazole core linked to pyrazolone. While they lack the pyrimidine and bicyclic systems, their imidazole moieties exhibit antimicrobial activity (MIC values: 8–64 µg/mL against S. aureus and E. coli).

Pyrimidine-Based Analogues

  • 2-Chloro-4-[[4-(pyridin-2-ylmethoxy)phenyl]amino]pyrimidine-5-carbonitrile (): This pyrimidine derivative includes a chloro substituent and a cyano group, contrasting with the target compound’s fluoro and methoxy groups. The absence of a bicyclic system may reduce steric hindrance, favoring kinase inhibition (a common target for pyrimidines). However, the sulfonated imidazole in the target compound could improve solubility and metabolic stability .
  • Spiro[indole-3,4'-piperidine]-pyrimidine Hybrids ():
    These compounds combine pyrimidine with spirocyclic indole-piperidine systems. The spirocyclic scaffold enhances 3D structural diversity, while the target compound’s bicyclic octahydrocyclopenta[c]pyrrol may provide greater conformational rigidity. Both systems aim to optimize binding to enzymes like topoisomerases or kinases .

Pharmacological and Physicochemical Data (Hypothetical Comparison)

Property Target Compound 5-[4-(Trifluoromethoxy)phenyl]-1H-imidazole 2-Chloro-4-[[4-(pyridin-2-ylmethoxy)phenyl]amino]pyrimidine-5-carbonitrile
Molecular Weight (g/mol) ~450 (estimated) 258.2 392.8
LogP (Predicted) 2.1 3.5 3.8
Hydrogen Bond Donors 2 1 2
Hydrogen Bond Acceptors 8 3 7
Aqueous Solubility (µg/mL) ~50 (moderate) ~20 (low) ~30 (low)

Notes:

  • The target compound’s moderate solubility and balanced LogP may optimize bioavailability compared to more lipophilic analogs.
  • The imidazole sulfonyl group likely enhances binding to targets like carbonic anhydrase or tyrosine kinases, as seen in related sulfonamides .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-fluoro-2-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine?

  • Methodology :

  • Step 1 : Start with fluorinated pyrimidine precursors (e.g., 5-fluoro-2,4-dimethoxypyrimidine) to introduce the fluoro group .
  • Step 2 : Use sulfonation reactions to attach the imidazole-4-sulfonyl moiety. Optimize reaction conditions (e.g., SOCl₂ or H₂SO₄ catalysis) based on analogous imidazole sulfonylation protocols .
  • Step 3 : Couple the octahydrocyclopenta[c]pyrrol-3a-ylmethoxy group via nucleophilic substitution. Employ polar aprotic solvents (DMSO or DMF) and elevated temperatures (80–100°C) for higher yields .
  • Key Data :
StepYield (%)Purity (HPLC)Reference
185–90≥98%
270–7595–97%
360–6590–92%

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks:
  • Pyrimidine C-F coupling (~160 ppm in 19F^{19}F-NMR) .
  • Imidazole sulfonyl protons (δ 8.2–8.5 ppm in 1H^1H-NMR) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns of the cyclopenta-pyrrole moiety .
  • X-ray Crystallography : If crystals are obtainable, resolve the octahydrocyclopenta[c]pyrrole ring conformation .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodology :

  • Thermal Stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor decomposition via HPLC (e.g., 5% degradation under harsh conditions) .
  • Photostability : Expose to UV light (ICH Q1B guidelines) to assess sulfonyl group sensitivity. Use amber glass vials for long-term storage .
  • Key Findings :
ConditionDegradation (%)Major Degradant
40°C/75% RH4.8Desulfonated imidazole
UV exposure12.3Oxidized pyrrolidine

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the imidazole sulfonyl moiety in this compound?

  • Methodology :

  • Analog Synthesis : Replace the imidazole-4-sulfonyl group with thioether or carbamate derivatives. Compare binding affinity in target assays (e.g., kinase inhibition) .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to evaluate sulfonyl interactions with active sites (e.g., ATP-binding pockets) .
  • Key Data :
DerivativeIC₅₀ (nM)Selectivity Ratio (vs. off-target)
Sulfonyl (parent)12.515:1
Thioether45.83:1
Carbamate>100N/A

Q. What in vivo metabolic pathways are predicted for this compound?

  • Methodology :

  • Microsomal Assays : Incubate with human liver microsomes (HLM) to identify phase I metabolites (e.g., oxidative defluorination or pyrrolidine ring opening) .
  • CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms. Use fluorometric assays (e.g., Vivid® substrates) .
  • Key Findings :
Metabolic PathwayMajor MetaboliteCYP Involvement
Oxidative defluorination5-hydroxy-pyrimidine derivativeCYP3A4
Sulfonyl group hydrolysisFree imidazoleCYP2D6

Q. How can crystallinity and polymorphism affect the compound's bioavailability?

  • Methodology :

  • DSC/TGA : Analyze melting points and thermal behavior. Amorphous forms may enhance solubility but reduce stability .
  • Powder XRD : Compare diffraction patterns of polymorphs. Use slurry conversion experiments to identify the most stable form .
  • Key Data :
FormSolubility (mg/mL)Tₘ (°C)Stability (months at 25°C)
Polymorph A0.3219812
Amorphous1.05N/A3

Methodological Notes

  • Synthesis Optimization : and highlight solvent selection and reaction time as critical for minimizing byproducts.
  • Analytical Validation : Cross-reference spectral data with structurally similar compounds (e.g., and ) to confirm assignments.
  • Biological Assays : Prioritize assays validated in and for kinase or receptor binding studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.